![molecular formula C16H15ClN2O3S B12206583 methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12206583.png)
methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is known for its diverse biological activities, including potential neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents like methanol or tetrahydrofuran (THF) under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds with thiazole moieties have shown efficacy in reducing seizure activity in animal models. For instance, derivatives similar to methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents on the phenyl ring enhances anticonvulsant activity significantly .
2. Antitumor Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have demonstrated activity against various cancer cell lines including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). In vitro studies reveal that certain thiazole-pyridine hybrids exhibit lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective antitumor agents .
3. Anti-inflammatory Properties
Thiazole-containing compounds are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation .
Agricultural Applications
1. Pesticidal Activity
Compounds with thiazole structures have shown promise as agrochemicals. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new pesticides. Studies suggest that thiazole derivatives can act as effective insecticides against common agricultural pests while being less toxic to beneficial organisms .
2. Plant Growth Regulators
Certain thiazole derivatives are being explored as plant growth regulators. They can enhance seed germination and improve crop yields by modulating hormonal pathways in plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing food production without harmful chemicals .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. These materials can be utilized in the development of sensors, catalysts, and polymers with enhanced properties due to the inclusion of thiazole units .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It exerts its effects by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . This inhibition leads to reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer and antibacterial properties.
Triazole-Pyrimidine Hybrids: These compounds also show neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards molecular targets .
Biological Activity
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14ClN2O3S and a molecular weight of 340.79 g/mol. Its structure features a bicyclic thiazolo[3,2-a]pyrimidine core with a 3-chlorophenyl substituent and methyl groups at specific positions, contributing to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory diseases. This inhibition suggests potential applications in treating conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific efficacy data are still under investigation, it shows promise against various bacterial strains .
Antibacterial Properties
A comparative study of similar compounds indicated that thiazolo derivatives exhibit varying degrees of antibacterial activity. For example:
Compound Name | MIC (µM) | Target Organism |
---|---|---|
Compound 3g | 0.21 | Pseudomonas aeruginosa |
Compound 3g | 0.21 | Escherichia coli |
These findings highlight the potential of thiazolo derivatives as effective antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays using HaCat and Balb/c 3T3 cells revealed promising results for various thiazolo derivatives. Specifically, compounds similar to this compound showed significant cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
- Inhibition of COX Enzymes : In studies assessing anti-inflammatory properties, related compounds demonstrated potent inhibition of COX enzymes with IC50 values comparable to established drugs like celecoxib. Such activity indicates potential for development as anti-inflammatory agents .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target enzymes such as DNA gyrase and MurD. The binding interactions involve critical hydrogen bonds and hydrophobic interactions that facilitate its inhibitory effects on bacterial growth .
Properties
Molecular Formula |
C16H15ClN2O3S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 |
InChI Key |
YSENWLDZXMHXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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